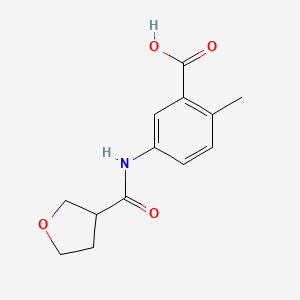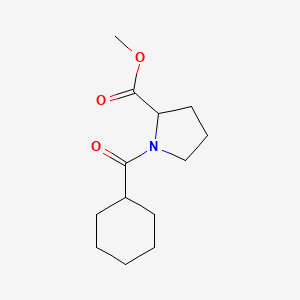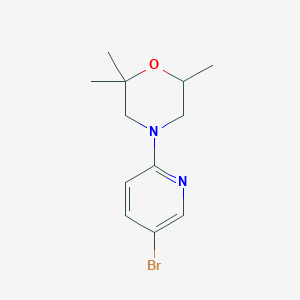![molecular formula C24H21ClF2N2O B7560656 {4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)
{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone, commonly known as BFCM, is a chemical compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. BFCM is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
BFCM exerts its therapeutic effects by inhibiting specific enzymes and receptors in the body. BFCM has been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, BFCM increases the levels of these neurotransmitters in the brain, leading to an antidepressant effect. BFCM also acts as a selective serotonin reuptake inhibitor (SSRI), which further increases the levels of serotonin in the brain.
Biochemical and Physiological Effects:
BFCM has been shown to have various biochemical and physiological effects. In vitro studies have shown that BFCM inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BFCM has also been shown to increase the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain, leading to an antidepressant effect. BFCM has been shown to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFCM has several advantages in lab experiments, including its high purity and yield, its stability, and its ability to inhibit specific enzymes and receptors. However, BFCM also has some limitations, including its potential toxicity and its limited solubility in water.
Direcciones Futuras
There are several future directions for research on BFCM. One direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Another direction is to study its potential use in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Further research is also needed to determine the optimal dosage and administration of BFCM for therapeutic use.
Conclusion:
In conclusion, BFCM is a chemical compound that has shown promising potential for therapeutic applications in various fields of medicine. Its synthesis method has been optimized to yield high purity and yield, and its mechanism of action and physiological effects have been studied extensively. Further research is needed to determine its optimal therapeutic use and dosage.
Métodos De Síntesis
BFCM can be synthesized through various methods, including the reaction of 4-chlorobenzaldehyde with bis(4-fluorophenyl)methanone in the presence of piperazine. Another method involves the reaction of 4-chlorobenzaldehyde with bis(4-fluorophenyl)methanone in the presence of sodium borohydride and piperazine. The synthesis of BFCM has been optimized to yield high purity and yield.
Aplicaciones Científicas De Investigación
BFCM has been studied for its potential therapeutic applications in various fields of medicine, including oncology, neurology, and psychiatry. In oncology, BFCM has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurology, BFCM has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, BFCM has been studied for its potential use in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClF2N2O/c25-20-7-1-19(2-8-20)24(30)29-15-13-28(14-16-29)23(17-3-9-21(26)10-4-17)18-5-11-22(27)12-6-18/h1-12,23H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXCGLSVTSLZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]phenyl]hexanamide](/img/structure/B7560581.png)
![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![2-phenoxy-N-[4-[(2-phenoxyacetyl)amino]cyclohexyl]acetamide](/img/structure/B7560625.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

![3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
